Cyclohexylurea Cyclohexylurea
Brand Name: Vulcanchem
CAS No.: 698-90-8
VCID: VC2480722
InChI: InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
SMILES: C1CCC(CC1)NC(=O)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol

Cyclohexylurea

CAS No.: 698-90-8

Cat. No.: VC2480722

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexylurea - 698-90-8

Specification

CAS No. 698-90-8
Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
IUPAC Name cyclohexylurea
Standard InChI InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Standard InChI Key WUESWDIHTKHGQA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)N
Canonical SMILES C1CCC(CC1)NC(=O)N

Introduction

Chemical Properties and Structure

Physical Properties

While specific data on cyclohexylurea is limited in the provided research materials, its general properties can be characterized based on its chemical structure and functional groups. As a urea derivative, it likely exhibits some degree of hydrogen bonding capability through its NH groups and carbonyl oxygen.

Chemical Structure and Composition

Cyclohexylurea, also referred to as N-cyclohexylurea in some contexts, has the following general characteristics:

PropertyDescription
Chemical FormulaC₇H₁₄N₂O
Molecular StructureA urea molecule with a cyclohexyl group attached to one nitrogen atom
Functional GroupsAmine (NH), carbonyl (C=O)
AppearanceLikely a crystalline solid (based on similar compounds)

Solubility Properties

Like many urea derivatives, cyclohexylurea likely exhibits limited aqueous solubility but may dissolve more readily in organic solvents. The cyclohexyl group contributes hydrophobic character to the molecule, reducing its water solubility compared to urea itself.

Synthesis Methods

Industrial Synthesis Process

The synthesis of cyclohexylurea has been documented in patent literature, particularly as a novel synthetic rubber accelerator. The process involves:

  • Reacting cyclohexylamine with urea in water

  • Using specific molar ratios of cyclohexylamine:urea:water = 1:1-5:10-100 (preferably 1:1-2:20-50)

  • Conducting reflux reaction for 5-50 hours (optimally 5-10 hours)

  • Absorbing tail gas through falling film and filler techniques

  • Inhibiting absorption temperature using cooling liquid to obtain ammonia solution

  • Cooling, centrifuging, and drying to obtain the final product

Optimization and Environmental Considerations

The synthesis process has been optimized to address environmental concerns:

Applications in Industry

Rubber Industry Applications

The primary documented application of N-cyclohexylurea is as a synthetic rubber accelerator:

  • It functions to increase the rate of vulcanization in rubber processing

  • This acceleration improves manufacturing efficiency in the production of rubber products

  • The compound may offer advantages over other accelerators in specific rubber formulations

Comparative Analysis with Related Compounds

Relationship to N,N'-Dicyclohexylurea

N,N'-dicyclohexylurea (DCU) is a structurally related compound with two cyclohexyl groups attached to the nitrogen atoms of urea. Unlike cyclohexylurea, DCU has been extensively studied:

  • DCU is a potent inhibitor of soluble epoxide hydrolase (sEH)

  • It has demonstrated anti-hypertensive properties in animal models, lowering systemic blood pressure by 22 ± 4 mmHg in spontaneously hypertensive rats (SHR)

  • DCU exhibits poor aqueous solubility, necessitating specialized formulation techniques for pharmaceutical applications

The table below highlights key differences between the two compounds:

PropertyCyclohexylureaN,N'-Dicyclohexylurea
Chemical FormulaC₇H₁₄N₂OC₁₃H₂₄N₂O
Molecular Weight~142 g/mol224.34 g/mol
StructureOne cyclohexyl groupTwo cyclohexyl groups
Primary ApplicationRubber acceleratorsEH inhibitor
Melting PointNot specified in sources232-233°C

Formation as a Side Product

During the synthesis of cyclohexylurea, N,N'-dicyclohexylurea can form as a side product. Interestingly, the synthesis process described in patent literature leverages this side product to inhibit further side reactions when recycling process water .

Research Challenges and Future Directions

Current Research Limitations

Research specifically focused on cyclohexylurea appears limited compared to its dicyclohexyl counterpart. This research gap presents opportunities for further investigation into:

  • Detailed physical and chemical property characterization

  • Expanded application development beyond rubber acceleration

  • Structure-activity relationship studies comparing various urea derivatives

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